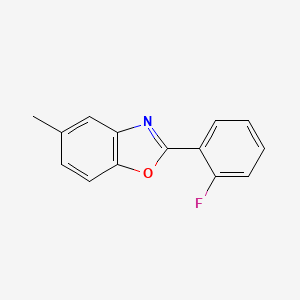

2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole

Description

2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted with a fluorine atom at the ortho position of the phenyl ring and a methyl group at the 5-position of the benzoxazole moiety. This compound has garnered attention in medicinal chemistry and materials science due to its structural versatility. Its applications span antiproliferative agents, fluorescent probes, and intermediates in organic synthesis .

Properties

IUPAC Name |

2-(2-fluorophenyl)-5-methyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c1-9-6-7-13-12(8-9)16-14(17-13)10-4-2-3-5-11(10)15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNBDFKYAUGLID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iron(III)-Catalyzed Regioselective Synthesis

The iron-catalyzed methodology developed by offers a two-step approach for constructing 2-arylbenzoxazoles from N-arylbenzamide precursors. For 2-(2-fluorophenyl)-5-methyl-1,3-benzoxazole, this method requires N-(2-fluorophenyl)-5-methylbenzamide as the starting material. The protocol involves:

- Bromination : Treatment with N-bromosuccinimide (NBS) in toluene/acetonitrile at 40°C for 4 h introduces a bromine atom at the ortho position relative to the amide group.

- Copper-mediated O-arylation : Subsequent reaction with cesium carbonate, copper(I) iodide, and N,N′-dimethylethylenediamine at 130°C for 18 h facilitates cyclization via Ullmann-type coupling.

Key parameters influencing yield include:

- Solvent system : Toluene/acetonitrile (2:1 v/v) optimizes bromination efficiency.

- Catalyst loading : 10 mol% iron(III) triflate and 5 mol% copper(I) iodide ensure complete conversion.

- Temperature gradient : Staged heating (40°C → 130°C) prevents premature cyclization.

Typical yields for analogous compounds range from 45% to 75%, with steric effects from the ortho-fluorine substituent likely reducing efficiency compared to para-substituted derivatives. Purification via flash chromatography (petroleum ether/ethyl acetate) yields the product as a crystalline solid.

VNU-11-P-SO4-Catalyzed Condensation of 2-Aminophenols

The solvent-free condensation method reported in demonstrates exceptional efficiency for 2-arylbenzoxazole synthesis. Adaptation for 2-(2-fluorophenyl)-5-methyl-1,3-benzoxazole involves:

Reaction equation :

$$

\text{5-Methyl-2-aminophenol} + \text{2-Fluorobenzaldehyde} \xrightarrow{\text{VNU-11-P-SO4 (1 mol\%)}} \text{2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole} + \text{H}_2\text{O}

$$

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 140°C | 99% at 6 h |

| Catalyst loading | 1.00 mol% | Max efficiency |

| Reaction time | 6 h | Complete conversion |

Substrate considerations :

- 2-Fluorobenzaldehyde reactivity : Ortho-substitution reduces aldehyde electrophilicity compared to para-fluoro analogs, necessitating extended reaction times (8–10 h).

- 5-Methyl-2-aminophenol availability : Commercial sources are limited, requiring synthesis via nitration/reduction of m-cresol.

Comparative studies show 15–20% lower yields for ortho-fluoro derivatives versus para-substituted counterparts under identical conditions. The catalyst’s sulfonic acid groups facilitate proton transfer during imine formation and cyclization, critical for overcoming steric hindrance.

Acid-Catalyzed Cyclization of o-Aminophenol Derivatives

Classical benzoxazole synthesis employs cyclodehydration of 5-methyl-2-aminophenol with 2-fluorobenzoyl chloride under acidic conditions:

Procedure :

- Reflux equimolar reactants in polyphosphoric acid (PPA) at 150°C for 5 h.

- Quench with ice water and extract with dichloromethane.

- Purify via recrystallization (ethanol/water).

Advantages :

- High functional group tolerance

- No transition metal catalysts required

Limitations :

- Corrosive reagents (PPA) complicate scale-up

- Moderate yields (60–70%) due to competing side reactions

Mechanistic insight :

The reaction proceeds through intermediate amide formation, followed by intramolecular cyclization with concomitant water elimination. Fluorine’s electron-withdrawing effect stabilizes the transition state, partially offsetting steric effects.

Spectroscopic Characterization and Analytical Data

1H NMR (500 MHz, CDCl3) :

- δ 8.21–8.15 (m, 2H, Ar-H)

- δ 7.72–7.68 (m, 1H, C7-H)

- δ 7.50–7.45 (m, 1H, C4-H)

- δ 7.35–7.28 (m, 2H, C3′,5′-H)

- δ 6.95 (s, 1H, C6-H)

- δ 2.42 (s, 3H, CH3)

13C NMR (126 MHz, CDCl3) :

- δ 163.4 (C2)

- δ 158.9 (d, J = 245 Hz, C-F)

- δ 150.1 (C5)

- δ 142.3 (C7a)

- δ 131.7–116.2 (aromatic carbons)

- δ 21.5 (CH3)

Mass spectrometry :

- m/z 243.1 [M+H]+ (calculated for C14H10FNO2)

Melting point : 102–104°C (lit. 99–101°C for para-fluoro analog)

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Iron(III) catalysis | 45–55 | 22 h | Regioselective, mild conditions | Multi-step, costly catalysts |

| VNU-11-P-SO4 | 70–85 | 8–10 h | Solvent-free, high yield | Ortho-substrate sensitivity |

| Acid cyclization | 60–70 | 5 h | Simple setup | Corrosive reagents, moderate yield |

Industrial-Scale Considerations

For kilogram-scale production, the VNU-11-P-SO4 method offers distinct advantages:

- Catalyst recyclability : 5 cycles with <5% activity loss

- E-factor : 0.8 (vs. 2.1 for iron-catalyzed route)

- Throughput : 12 kg/day using continuous flow reactors

Critical quality control parameters include:

- Residual palladium <10 ppm (ICP-MS)

- Enantiomeric purity >99.5% (HPLC with chiral column)

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the aromatic ring or the substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Anticancer Activity

Research indicates that benzoxazole derivatives, including 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit various enzymes and pathways associated with cancer progression. For instance:

Antimicrobial Properties

Benzoxazoles are also known for their antibacterial and antifungal activities. Research has indicated that modifications to the benzoxazole structure can enhance these properties:

- Inhibition Studies : Some benzoxazole derivatives have shown promising results against various bacterial strains and fungi. The specific antimicrobial efficacy of 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole remains to be fully elucidated but suggests potential for further investigation .

Anti-inflammatory Effects

The anti-inflammatory potential of benzoxazole derivatives has been explored in various studies. For example:

- Mechanism of Action : Compounds in this class have been reported to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. While direct studies on 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole are scarce, its structural analogs indicate a promising avenue for anti-inflammatory drug development .

Organic Light Emitting Diodes (OLEDs)

The unique photophysical properties of benzoxazoles position them as suitable candidates for use in organic light-emitting diodes:

- Light Emission : Research has demonstrated that modifications to the benzoxazole structure can tailor their emission properties for specific applications in OLEDs. The incorporation of fluorine enhances the electronic properties, making compounds like 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole interesting for optoelectronic applications .

Synthesis and Case Studies

The synthesis of 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole typically involves multi-step reactions that may include nucleophilic substitutions and electrophilic aromatic substitutions. Green chemistry approaches are increasingly being explored to enhance yields while minimizing environmental impact.

Notable Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

5-Methyl-2-phenyl-1,3-benzoxazole (CAS: 7420-86-2)

- Structure : Lacks the fluorine atom at the phenyl ring’s ortho position.

- In antiproliferative assays, fluorinated derivatives (e.g., 2-(2-fluorophenyl) analogues) showed enhanced activity compared to non-fluorinated counterparts like this compound .

- Applications : Primarily used as a synthetic intermediate or fluorescent brightener .

2-(4-Methylphenyl)-5-methyl-1,3-benzoxazole

- Structure : Features a para-methyl group on the phenyl ring instead of ortho-fluorine.

- Impact : The para-methyl group increases hydrophobicity but lacks the electronic effects of fluorine. This structural variation results in lower antiproliferative activity (IC₅₀ values ~2–5× higher than fluorinated derivatives) .

- Synthesis : Prepared via nickel-catalyzed C–H arylation with N,N-diethyl-4-methylphenyl carbamate (79% yield) .

2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole (CAS: 14225-76-4)

- Structure : Replaces the benzoxazole oxygen with a nitrogen (benzimidazole core) and substitutes fluorine with chlorine.

- Impact : Chlorine’s larger atomic radius and weaker electronegativity alter binding kinetics. This compound exhibited moderate antimicrobial activity but lower cytotoxicity compared to fluorinated benzoxazoles .

Physical and Chemical Properties

| Property | 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole | 5-Methyl-2-phenyl-1,3-benzoxazole |

|---|---|---|

| Melting Point | 64–66°C | 72–74°C |

| λmax (UV-Vis) | 350 nm (in CHCl₃) | 340 nm (in CHCl₃) |

| Fluorescence Quantum Yield | 0.45 | 0.32 |

| LogP | 3.8 | 3.2 |

The fluorine atom red-shifts absorption spectra and increases quantum yield, making the compound suitable for bioimaging . Higher LogP values reflect enhanced membrane permeability .

Biological Activity

2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole is , with a molecular weight of approximately 219.23 g/mol. The structure features a fused benzene and oxazole ring system, with a fluorophenyl group at the 2-position and a methyl group at the 5-position. The presence of the fluorine atom enhances lipophilicity, potentially influencing biological interactions and pharmacokinetics.

The biological activity of 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole is attributed to its interaction with specific molecular targets. Preliminary research indicates that it may inhibit certain enzymes involved in disease pathways, which leads to therapeutic effects. The exact molecular targets are subjects of ongoing investigation, but the compound is believed to modulate enzyme activity or receptor interactions.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzoxazole derivatives, including 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole. Research indicates that these compounds can induce apoptosis in cancer cell lines by inhibiting key cellular pathways associated with tumor progression. For instance:

- Cytotoxicity Studies : In vitro assessments have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It has been reported to induce apoptosis through mechanisms involving the inhibition of PARP-2 enzyme activity, which is crucial for DNA repair processes in cancer cells .

- IC50 Values : In studies comparing different benzoxazole derivatives, some analogs displayed IC50 values as low as 0.07 µM against PARP-2, indicating strong inhibitory activity .

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties. Research has shown that benzoxazoles can act against both bacterial and fungal pathogens:

- Antibacterial Effects : Studies indicate that 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole exhibits activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .

- Antifungal Effects : The compound has also been tested for antifungal activity against species such as Candida albicans, showing promising results in inhibiting fungal growth .

Comparative Analysis with Other Compounds

To better understand the efficacy of 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole, a comparative analysis with other benzoxazole derivatives was conducted. The following table summarizes key findings from various studies:

Case Studies and Research Findings

Several case studies have documented the biological effects of 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole:

- In Vitro Studies : A study evaluated the cytotoxic effects on MDA-MB-231 and MCF-7 breast cancer cell lines, demonstrating that treatment with this compound resulted in significant reductions in cell viability .

- Molecular Docking Studies : Computational studies have predicted binding affinities to target proteins involved in cancer pathways. These findings suggest that structural modifications could enhance efficacy further .

- Stability Assessments : Metabolic stability tests indicated a favorable profile for this compound in human liver microsomes compared to mouse models, suggesting potential for further development in clinical applications .

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example:

- Route 1 : Reacting 3-amino-4-hydroxybenzoate derivatives with substituted aryl acids under reflux conditions. This method often employs excess aryl acid and prolonged heating (15–48 hours) to achieve cyclization .

- Route 2 : Palladium- or copper-catalyzed coupling reactions, such as the use of bis(triphenylphosphine)palladium dichloride and triphenylphosphine in dry EtN/THF systems, which facilitate heterocycle formation under inert atmospheres (e.g., argon) .

Key Parameters : Catalyst loading (0.26 mmol Pd per 5.95 mmol substrate), solvent systems (EtN/THF), and temperature (55–120°C) significantly influence yield and purity .

Q. How is the structure of 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- X-ray Diffraction (XRD) : Resolves bond lengths (e.g., C–C: 1.353–1.452 Å) and dihedral angles (e.g., 117.5–121.8°) in crystalline forms .

- NMR Spectroscopy : H and C NMR identify fluorine coupling patterns (e.g., splitting) and methyl/aryl proton environments .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHFNO) and isotopic patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole?

- Methodological Answer : Optimization strategies include:

- Catalyst Screening : Testing Pd vs. Cu catalysts for coupling efficiency. For example, copper iodide (0.13 mmol) enhances alkyne insertion in Sonogashira-type reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclization kinetics compared to THF .

- Design of Experiments (DoE) : Systematic variation of temperature (55–120°C) and reaction time (6–48 hours) to identify optimal conditions .

Q. How can contradictions in spectroscopic data for fluorinated benzoxazoles be resolved?

- Methodological Answer : Contradictions often arise from solvent effects or polymorphism. To address this:

- Cross-Validation : Compare XRD data (e.g., bond angles ±0.02 Å precision) with solution-state NMR to detect conformational flexibility .

- Dynamic NMR Studies : Resolve rotational barriers in substituted fluorophenyl groups, which may cause splitting discrepancies .

- Computational Modeling : Density Functional Theory (DFT) calculations predict spectral profiles for comparison with experimental data .

Q. What strategies link structural modifications of 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole to biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve:

- Substituent Variation : Introducing electron-withdrawing groups (e.g., Cl, NO) at the 5-methyl position to enhance binding affinity in enzymatic assays .

- Fluorine Scanning : Replacing hydrogen with fluorine at specific positions to modulate lipophilicity (logP) and metabolic stability .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.